Regorafenib metabolite M4
Descripción general
Descripción
Regorafenib metabolite M4, also known as N-desmethyl Regorafenib, is a metabolite of Regorafenib . Regorafenib is an oral multikinase inhibitor with clinical efficacy in a range of advanced solid tumors . It has been found that Regorafenib and its pharmacologically active metabolites M-2 and M-5 have a significant role in solid tumors .
Molecular Structure Analysis
The molecular formula of Regorafenib metabolite M4 is C20H13ClF4N4O3 . It belongs to the group of biaryl urea compounds . The sole difference between Regorafenib and its metabolite M4 is the presence of a fluorine atom in the center phenyl ring .
Chemical Reactions Analysis
Regorafenib is metabolized by UGT1A9 and CYP3A4 enzymes to two active metabolites M-5 (demethylated N-oxide) and M-2 (N-oxide) . CYP enzymes may be inhibited or induced by the co-administration of agents that interact with the same enzymes .
Aplicaciones Científicas De Investigación
Treatment of Metastatic Colorectal Cancer
Scientific Field
Oncology
Summary of Application
Regorafenib metabolite M4 is utilized in the treatment of metastatic colorectal cancer (mCRC) as a part of targeted therapy regimens. It functions as a tyrosine kinase inhibitor, disrupting cancer cell signaling and proliferation.
Methods of Application
Patients receive Regorafenib orally with the dosage adjusted based on therapeutic response and tolerance. Plasma concentrations are monitored to optimize dosing and minimize adverse effects.
Results
Studies have shown that appropriate dosing of Regorafenib, guided by plasma concentration levels, can lead to improved patient outcomes and reduced toxicity. The trough plasma concentrations (Ctrough) of Regorafenib and its metabolites have been associated with the occurrence of adverse events and treatment efficacy .
Pharmacokinetic Studies
Scientific Field
Pharmacology
Summary of Application
Regorafenib metabolite M4 is studied for its pharmacokinetic properties to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development.
Methods of Application
Preclinical models are used to assess the pharmacologic activity and pharmacokinetics of Regorafenib and its metabolites. This involves the administration of the drug to animal models and subsequent measurement of its levels in plasma and tissues.
Results
The studies provide insights into the metabolic pathways of Regorafenib, helping to predict human pharmacokinetics and optimize dosing regimens .
Therapeutic Drug Monitoring
Scientific Field
Clinical Pharmacology
Summary of Application
Therapeutic drug monitoring (TDM) of Regorafenib metabolite M4 is performed to ensure the safety and curative effect of the drug in clinical settings.
Methods of Application
A high-throughput method is developed to quantify Regorafenib and its active metabolites in plasma, allowing for rapid and accurate monitoring.
Results
The TDM approach ensures that patients receive the most effective dose with the least side effects, enhancing the overall treatment protocol .
Genetic Polymorphism Studies
Scientific Field
Genetics
Summary of Application
The impact of genetic polymorphisms on the pharmacokinetics of Regorafenib metabolite M4 is investigated to personalize cancer treatment.
Results
Identifying genetic markers that influence drug response can lead to more personalized and effective treatment strategies for patients with mCRC .
Adverse Event Correlation
Scientific Field
Toxicology
Summary of Application
Research focuses on correlating the plasma levels of Regorafenib metabolite M4 with the occurrence of adverse events in patients to improve drug safety profiles.
Methods of Application
Patient data is collected to establish correlations between drug concentration levels and the severity of side effects such as hypertension and rash.
Results
Findings indicate that certain adverse events are significantly associated with higher concentrations of Regorafenib and its metabolites, guiding safer dosing practices .
Drug Development Tracers
Scientific Field
Chemical Biology
Summary of Application
Stable isotopes of Regorafenib metabolite M4 are used as tracers in the drug development process to track the drug’s distribution and metabolism.
Methods of Application
Deuterium-labeled compounds are synthesized and administered to preclinical models. Analytical techniques are then used to trace these isotopes throughout the body.
Results
The use of stable isotope tracers aids in understanding the pharmacokinetic profile of new drugs, which is essential for regulatory approval and clinical use .
This analysis provides a detailed overview of the diverse scientific applications of Regorafenib metabolite M4, highlighting its significance in various fields of research and its potential to contribute to the advancement of personalized medicine and drug safety. Each application underscores the compound’s role in improving therapeutic outcomes and deepening our understanding of drug action and metabolism.
Overcoming Drug Resistance in Hepatocellular Carcinoma (HCC)
Scientific Field
Cancer Metabolism
Summary of Application
Recent research has focused on overcoming regorafenib resistance in HCC by targeting metabolic pathways. The pentose phosphate pathway (PPP) and the PI3K/AKT signaling pathway have been identified as key drivers of regorafenib resistance.
Methods of Application
Metabolomics and various cellular assays were used to detect metabolic alterations between drug-sensitive and regorafenib-resistant cells. Techniques like western blot and RT-qPCR were employed to measure protein and mRNA levels, respectively.
Results
The study found that inhibiting G6PD, the rate-limiting enzyme of PPP, sensitized regorafenib-resistant cells to the drug. Conversely, overexpression of G6PD reduced the sensitivity of drug-sensitive cells to regorafenib, suggesting a new approach to combat drug resistance in HCC .
High Throughput Monitoring of Drug Metabolites
Scientific Field
Pharmacokinetics
Summary of Application
A high throughput method has been developed for monitoring regorafenib and its metabolites, including M4, in plasma. This is crucial for therapeutic drug monitoring (TDM) and understanding the relationship between drug concentration and efficacy or toxicity.
Methods of Application
UPLC-MS/MS system was used for the chromatographic separation analysis, achieving results within 3.0 minutes. The method showed excellent specificity, precision, accuracy, and stability.
Results
The method complied with FDA assay validation rules and was successfully applied to pharmacokinetic studies in rats. It is expected to be beneficial for researching concentration-efficacy and concentration-toxicity relationships in HCC patients .
These additional applications further demonstrate the versatility of Regorafenib metabolite M4 in scientific research, particularly in the fields of cancer metabolism and pharmacokinetics, offering promising avenues for enhancing therapeutic strategies and drug monitoring techniques.
Enhancing Responsiveness in Glioblastoma Treatment
Scientific Field
Neuro-Oncology
Summary of Application
Regorafenib has shown promise in improving survival rates in patients with recurrent glioblastoma, a brain tumor with limited response to conventional therapies.
Methods of Application
The REGOMA trial and subsequent studies have used Regorafenib in clinical settings, assessing its effectiveness in prolonging survival and uncovering molecular mechanisms through longitudinal in vitro sampling.
Results
The findings indicate a significant survival improvement with Regorafenib treatment compared to standard therapies .
High Throughput Monitoring for Therapeutic Drug Monitoring (TDM)
Summary of Application
A high throughput method has been developed for the simultaneous quantification of Regorafenib and its active metabolites in plasma, which is crucial for TDM.
Methods of Application
The method employs UPLC-MS/MS systems for chromatographic separation analysis, providing rapid and accurate monitoring of drug concentrations.
Results
This method has been successfully applied to pharmacokinetic studies in rats and is expected to be beneficial for researching concentration-efficacy and concentration-toxicity relationships in patients .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAPQTJRMGFPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Regorafenib metabolite M4 | |
CAS RN |
1343498-72-5 | |
Record name | BAY-751098 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1343498725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-751098 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I22S7HYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.